3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-8-bromo-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-13-2-3-14-12(9-13)1-4-16-18(14)17(11-5-7-23-8-6-11)15(10-21)19(22)24-16/h1-9,17H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQEQYWABXQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown potent activity against certain biological targets
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as binding to the active site of a protein, leading to changes in the protein’s function
Biological Activity
3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial studies. This article explores its structure, synthesis, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 378.229 g/mol. It features a benzochromene core, characterized by fused benzene and pyran rings, with amino and bromo substituents that enhance its reactivity and potential therapeutic applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrN₃ |
| Molecular Weight | 378.229 g/mol |
| Key Functional Groups | Amino (-NH₂), Bromo (-Br) |
| Core Structure | Benzochromene |
Synthesis
The synthesis of 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-step reactions starting from simpler organic precursors. A common method includes the reaction of naphthalene derivatives with malononitrile in the presence of suitable aldehydes, often facilitated by a base such as piperidine under microwave irradiation conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines via dual inhibition pathways targeting topoisomerase I and II .
Mechanism of Action
- Inhibition of Topoisomerase I/II : Disruption of DNA replication processes.
- Induction of Apoptosis : Increased production of caspases leading to programmed cell death.
- P-glycoprotein Inhibition : Enhances drug accumulation in resistant cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile has shown promising antimicrobial effects. Studies have reported its efficacy against various pathogens, demonstrating low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity .
Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | Varies |
| Candida albicans | Varies |
Case Studies
Several case studies highlight the biological activity of this compound:
- Cancer Cell Line Studies : In vitro experiments with various cancer cell lines have shown that derivatives of this compound can effectively halt cell division at different phases (G2/M and S phases), leading to increased apoptosis rates .
- Antimicrobial Testing : A study evaluated the antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis, showing significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile can be contextualized by comparing it with analogs differing in substituents or scaffold modifications. Key comparisons include:
Substituent Effects on Cytotoxicity
Key Findings :
- The bromine substituent at position 8 enhances cytotoxicity compared to methoxy or unsubstituted analogs, likely due to increased electrophilicity and improved DNA intercalation .
- Pyridin-4-yl at position 1 improves selectivity for cancer cell lines (e.g., MCF-7) over phenyl or hydroxyl-substituted derivatives, which show broader but weaker activity .
Antimicrobial Activity
Key Findings :
- The bromine atom significantly reduces MIC values (e.g., 12.5 μg/mL vs. 25–50 μg/mL for pyrazole analogs), suggesting enhanced membrane permeability or target binding .
- Dimethoxy-phenyl analogs exhibit superior activity against Gram-negative strains due to increased lipophilicity .
Crystallographic and Structural Insights
Key Findings :
- The pyridin-4-yl group induces a tighter dihedral angle (81.3°) between aromatic systems compared to phenyl derivatives, optimizing π-stacking in protein binding pockets .
- Bromine’s larger atomic radius compared to chlorine or hydroxyl groups alters crystal packing, favoring monoclinic systems with stronger intermolecular hydrogen bonds .
Q & A
Basic: What are the established synthetic routes for 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs). A green chemistry approach employs sodium fluoride (NaF) as a catalyst under microwave irradiation, enabling rapid cyclocondensation of 2-naphthol, malononitrile, and substituted aldehydes (e.g., pyridinyl derivatives) . Alternative methods involve refluxing equimolar amounts of 2-naphthol and substituted benzylidenemalononitriles in ethanol with catalytic triethylamine or piperidine, yielding crystalline products after recrystallization (e.g., 96% yield for 4-chlorophenyl analog) . Key steps include:
- Microwave-assisted synthesis : 10–15 minutes at 80–100°C, NaF (10 mol%), ethanol solvent .
- Reflux-based synthesis : 2–3 hours in ethanol with base catalysis, followed by recrystallization .
Validation : Confirm structure via HRMS, IR (C≡N stretch ~2200 cm⁻¹), and single-crystal X-ray diffraction (see for protocols).
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol solutions. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved using SHELXS (direct methods) and refined with SHELXL . Key parameters:
- Hydrogen bonding : N–H⋯N/O interactions stabilize packing (e.g., N1–H1A⋯N2 in 4-chlorophenyl analog, 2.89 Å) .
- Twin refinement : For non-merohedral twinning, use SHELXL ’s TWIN/BASF commands (e.g., 0.557:0.443 domain ratio in ).
Software suite : WinGX integrates SHELX programs and ORTEP for visualization, enabling geometry analysis (bond angles, torsion) and H-bond plotting .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results for this compound?
Answer: Discrepancies may arise from:
- Dynamic processes : Solution-state NMR may average conformers, while SCXRD captures static structures. Use variable-temperature NMR to detect tautomerism or rotational barriers .
- Polymorphism : Recrystallize under varied conditions (e.g., ethanol vs. DMF) and compare DSC/TGA profiles to identify polymorphs .
- Twinning artifacts : In X-ray data, refine twin laws and validate with R-factor convergence (e.g., R1 < 0.05) .
Case study : For 4-hydroxyphenyl analog, free refinement of NH₂ and OH groups in SHELXL resolved H-bonding ambiguities .
Advanced: What strategies optimize catalytic systems for synthesizing derivatives with enhanced bioactivity?
Answer:
- Catalyst screening : Compare NaF (microwave, 83–96% yield ) vs. nano-sawdust-BF₃ (solvent-free, 85–92% yield ). Assess environmental impact via E-factor (waste/solvent use).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility but require post-reaction purification. Ethanol balances yield and green metrics .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, bromo) at C-8 to enhance bioactivity. Bromine’s steric bulk may influence kinase binding (see for c-Src inhibition).
Advanced: How to design biological assays to evaluate this compound’s anticancer potential?
Answer:
- Target selection : Prioritize kinases (e.g., c-Src) due to structural similarity to known benzo[f]chromene inhibitors . Use enzymatic assays (IC₅₀ determination) with ATP-competitive ELISA.
- Cell-based assays :
- Validation : Cross-check with structural analogs (e.g., 4-methoxyphenyl derivative) to isolate substituent effects .
Advanced: How to analyze conflicting bioactivity data across studies for structurally similar chromenes?
Answer: Contradictions may stem from:
- Purity issues : Verify compound integrity via HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% ).
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use positive controls (e.g., doxorubicin for cytotoxicity).
- Structural nuances : Compare dihedral angles (e.g., 81–85° between naphthalene and aryl rings )—subtle changes alter π-stacking and H-bonding in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
